N'-[(1Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Description
Structure and Key Features:
N'-[(1Z)-(3-Methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a benzohydrazide derivative featuring a pyrrole ring at the 2-position of the benzohydrazide scaffold and a 3-methylphenyl-substituted hydrazone moiety. The (1Z) configuration indicates the geometry of the imine bond, which influences molecular conformation and biological interactions.
Pharmacological Relevance:
Benzohydrazides and pyrrole-containing compounds are well-documented for diverse bioactivities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The hybridization of these pharmacophores enhances polarity and binding affinity to biological targets, such as tubulin or kinases .
Properties
IUPAC Name |
N-[(Z)-(3-methylphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-15-7-6-8-16(13-15)14-20-21-19(23)17-9-2-3-10-18(17)22-11-4-5-12-22/h2-14H,1H3,(H,21,23)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYODXGUHXLQXGL-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the condensation of 3-methylbenzaldehyde with 2-(1H-pyrrol-1-yl)benzenecarbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The molecular formula of N'-[(1Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is C₁₃H₁₃N₃O, characterized by two distinct aromatic systems: a pyrrole ring and a phenyl group connected via a hydrazone linkage. The geometric arrangement of these rings, with an inclination of approximately 47.45 degrees in its crystal structure, suggests potential for diverse intermolecular interactions that may enhance its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing hydrazone linkages have been studied for their effectiveness against various bacterial strains. The presence of the pyrrole moiety is believed to contribute to this activity, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The structural similarity to known anticancer agents allows for the hypothesis that it could inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Further research involving in vitro assays and molecular docking studies is necessary to elucidate its specific interactions with cancer-related targets.
Enzyme Inhibition
This compound could also serve as an enzyme inhibitor. Interaction studies are essential to determine its binding affinity with various enzymes implicated in disease processes. Techniques such as molecular docking simulations can provide insights into how well this compound interacts with target proteins compared to known inhibitors, potentially leading to the development of new therapeutic agents in enzymatic pathways.
Mechanism of Action
The mechanism of action of N’-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues differ primarily in the substituents on the benzohydrazide core and the hydrazone moiety. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro (C18) and chloro (C8) substituents enhance anticancer activity by increasing electrophilicity and binding to targets like tubulin .
- Pyrrole Position : The 2-pyrrolyl substitution in the target compound vs. 4-pyrrolyl in C8/C18 may alter steric interactions with enzyme active sites.
- Hydrazone Variations : Thienyl () or phenylacetyl () groups modulate solubility and membrane permeability.
Example :
Pharmacological Activity Comparison
Notable Trends:
Physicochemical Properties
Insights :
- Melting Points : Higher in nitro/chloro derivatives (C18/C8) due to stronger intermolecular interactions .
Biological Activity
N'-[(1Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide, a compound characterized by its unique hydrazone linkage and the presence of a pyrrole ring, has garnered attention for its potential biological activities. This article explores the synthesis, structural properties, and biological activities of this compound, supported by relevant research findings and data.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a condensation reaction between benzohydrazide and 3-methylbenzaldehyde under reflux conditions in ethanol. The reaction leads to the formation of the hydrazone linkage, which is crucial for the compound's biological activity. The molecular formula is , indicating a complex structure with potential for diverse intermolecular interactions due to its two aromatic systems: a pyrrole ring and a substituted phenyl group.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related hydrazone compounds have shown IC50 values as low as 5 μM against HL-60 human promyelocytic leukemia cells . Such findings suggest that this compound may possess similar anticancer properties.
Antimicrobial Activity
The compound's structural features may also contribute to its antimicrobial properties. Similar derivatives have been screened for their activity against Gram-positive bacteria, showing promising results. For example, certain hydrazones have demonstrated effective inhibition against bacterial strains, indicating that this compound could potentially exhibit similar antimicrobial effects .
Structure-Activity Relationship (SAR)
The unique substitution pattern on the phenyl ring of this compound enhances its solubility and interaction profiles compared to other analogs. A comparative study of similar compounds highlights how variations in substituents can significantly influence biological activity. For example:
| Compound Name | Structure | Notable Features |
|---|---|---|
| N'-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]benzohydrazide | C₁₃H₁₃N₃O | Exhibits similar hydrazone linkage and pyrrole substitution |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(mesitylmethylene)benzohydrazide | C₂₃H₂₅N₃O | Studied for antibacterial activity |
| 4-(1H-pyrrol-1-yl)-benzohydrazide derivatives | C₁₁H₁₁N₃O | Related compounds with varying substituents on the benzene ring |
The presence of the methyl group on the phenyl ring is particularly noted for enhancing the compound's lipophilicity, potentially leading to improved membrane permeability and bioavailability .
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Cytotoxicity Against Cancer Cells : A study evaluated various hydrazone derivatives against HL-60 cells, revealing that specific structural modifications led to enhanced cytotoxicity, suggesting that similar modifications in this compound could yield potent anticancer agents .
- Antimicrobial Screening : Another investigation into related compounds showed effective inhibition against several bacterial strains, supporting the hypothesis that this compound may also possess significant antimicrobial properties .
Q & A
Q. What is the standard synthetic route for N'-[(1Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide?
The compound is synthesized via a condensation reaction between 2-(1H-pyrrol-1-yl)benzohydrazide and 3-methylbenzaldehyde under reflux conditions in ethanol. Critical parameters include maintaining a temperature of 70–80°C, using catalytic acetic acid, and optimizing reaction time (4–6 hours) to achieve yields >75%. Purification typically involves recrystallization from ethanol or chromatography for higher purity .
Q. What characterization techniques are essential for confirming its structural integrity?
- NMR spectroscopy (¹H and ¹³C) to verify hydrazone bond formation and aromatic substituents.
- IR spectroscopy to confirm C=N (1600–1650 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches.
- X-ray crystallography (if single crystals are obtainable) for definitive spatial arrangement analysis .
- Melting point determination (≈150°C) and solubility profiling (e.g., ethanol, DMSO) for consistency checks .
Q. What are the critical physicochemical properties for in vitro assay design?
- Solubility : Ethanol is the preferred solvent due to its moderate polarity and compatibility with biological assays.
- Stability : Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments.
- pKa : Estimated ≈8.5 (based on analogous hydrazones), influencing ionization in physiological conditions .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up studies?
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation kinetics .
- Solvent optimization : Replace ethanol with DMF for higher-temperature reactions (100–120°C), improving reaction rates .
- Workflow automation : Employ continuous-flow reactors to enhance reproducibility and reduce byproduct formation .
Q. What strategies resolve contradictions in reported bioactivity data?
- Comparative assays : Test the compound against standardized positive controls (e.g., doxorubicin for cytotoxicity) under identical conditions.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy or nitro groups) to isolate structure-activity relationships .
- Computational validation : Use molecular docking to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or topoisomerase II, correlating with experimental IC₅₀ values .
Q. How can computational methods predict biological targets and mechanisms?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets like kinase enzymes or GPCRs.
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity to guide derivative design .
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .
Q. What derivatization reactions enhance pharmacological potential?
- Metal complexation : React with Cu(II) or Zn(II) salts to form coordination complexes, improving DNA intercalation or antimicrobial activity .
- Functional group addition : Introduce sulfonyl or tetrazole moieties to modulate solubility and target selectivity .
- Hybridization : Conjugate with pyrazole or benzimidazole scaffolds to exploit synergistic mechanisms (e.g., dual COX-2/5-LOX inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
